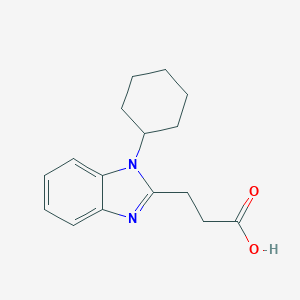
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPB is a derivative of benzimidazole and has been shown to exhibit biological activity in various studies.
作用機序
The mechanism of action of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid is not fully understood, but several studies have provided insights into its biological activity. 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to exhibit several biochemical and physiological effects in various studies. In addition to its anti-inflammatory and anticancer properties, 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to exhibit antioxidant activity. In a study conducted by Wang et al. (2020), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to protect against oxidative stress-induced damage in rat liver cells. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid increased the activity of antioxidant enzymes and reduced the production of reactive oxygen species.
実験室実験の利点と制限
One of the advantages of using 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid in lab experiments is its relatively simple synthesis method. 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid can be synthesized using commercially available starting materials and standard laboratory equipment. However, one of the limitations of using 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the biological activity of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid can vary depending on the experimental conditions, which can make it challenging to interpret the results of studies.
将来の方向性
There are several future directions for research on 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid. One area of interest is the development of novel synthetic methods for 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid that can improve the yield and purity of the product. Another area of research is the optimization of the experimental conditions for studying the biological activity of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid and its potential therapeutic applications.
合成法
The synthesis of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid involves the reaction of 1-cyclohexyl-1H-benzimidazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various methods such as recrystallization or column chromatography. The synthesis of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been reported in several studies, and the yield and purity of the final product can vary depending on the reaction conditions.
科学的研究の応用
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. In a study conducted by Zhang et al. (2019), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to reduce inflammation in a mouse model of acute lung injury. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid inhibited the production of pro-inflammatory cytokines and reduced the infiltration of immune cells in the lungs.
Another area of research has been the potential use of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid in the treatment of cancer. In a study conducted by Wang et al. (2019), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to inhibit the growth of cancer cells in vitro and in vivo. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid induced cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
3-(1-cyclohexylbenzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C16H20N2O2/c19-16(20)11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,20) |
InChIキー |
FMGDEWIOIMGMBE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2CCC(=O)O |
正規SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276827.png)

![2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B276831.png)
![Ethyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B276832.png)

![ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276840.png)



![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)